Rhodium, tetrakis(mu-pentanoato)di-

Description

Foundational Principles of Dirhodium(II) Complexes with Carboxylate Ligands

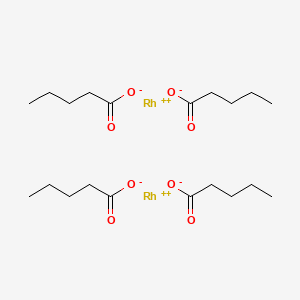

Dirhodium(II) carboxylates are characterized by a dinuclear core where two rhodium(II) centers are held in close proximity by four bridging carboxylate ligands. This arrangement results in a distinctive "paddlewheel" structure. The Rh-Rh bond, a key feature of these complexes, allows for effective metal-metal communication and influences the electronic properties of the molecule. The carboxylate ligands, which can be varied, play a crucial role in modulating the steric and electronic environment around the dirhodium core, thereby fine-tuning the catalyst's reactivity and selectivity. The axial positions of the dirhodium unit are typically occupied by labile solvent molecules, which can be displaced by substrates, enabling catalytic transformations. canberra.edu.au

Historical Development and Milestones in Dirhodium Carboxylate Research

The journey of dirhodium carboxylate research began with the synthesis and structural elucidation of dirhodium(II) tetraacetate in the mid-20th century. A significant milestone was the discovery of their catalytic activity in the 1970s, particularly for the decomposition of diazo compounds. This opened the door to a wide range of carbene transfer reactions. The 1990s saw a surge in interest with the development of chiral dirhodium carboxylate catalysts, which enabled highly enantioselective transformations, a landmark achievement in asymmetric catalysis. nih.gov These developments have established dirhodium carboxylates as indispensable tools in modern organic synthesis.

Structural Archetype of Rhodium, tetrakis(mu-pentanoato)di-: Implications for Reactivity Theory

The structure features a Rh-Rh single bond, with the four pentanoate ligands bridging the two metal centers. Each rhodium atom is coordinated to four oxygen atoms from the carboxylate groups in a square planar arrangement, and the two Rh(O₄) units are held together by the rhodium-rhodium bond. The pentanoate chains extend outwards from the central cage, creating a lipophilic periphery that can influence substrate approach and solubility. The axial positions are available for coordination with Lewis bases, which is fundamental to its catalytic activity. The electronic nature of the pentanoate ligands, being slightly more electron-donating than acetate (B1210297), can subtly influence the electrophilicity of the rhodium centers and, consequently, the reactivity of the catalyst.

Table 1: Representative Structural Data for Dirhodium(II) Tetracarboxylates

| Compound | Rh-Rh Bond Length (Å) | Rh-O Bond Length (Å) |

| Dirhodium(II) tetraacetate | ~ 2.38 | ~ 2.03 |

| Dirhodium(II) tetrabutanoate | ~ 2.39 | ~ 2.04 |

Note: Data is for analogous compounds and serves to illustrate the expected structural parameters for Rhodium, tetrakis(mu-pentanoato)di-.

Overview of Key Academic Research Areas for Dirhodium Carboxylates

The unique reactivity of dirhodium carboxylates has positioned them at the forefront of several key areas of academic research. Their most prominent application is in catalysis, particularly in reactions involving diazo compounds.

Key Research Areas:

C-H Functionalization: Dirhodium carboxylates are exceptional catalysts for the insertion of carbenes into C-H bonds, a reaction that allows for the direct conversion of unactivated alkanes and other hydrocarbons into more complex molecules. This has profound implications for synthetic efficiency and the development of new synthetic methodologies.

Cyclopropanation: The reaction of diazo compounds with alkenes, catalyzed by dirhodium carboxylates, is a powerful method for the synthesis of cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals. Chiral dirhodium catalysts have enabled highly enantioselective cyclopropanation reactions.

X-H Insertion (X = O, N, S): Besides C-H bonds, dirhodium-catalyzed carbene insertion into O-H, N-H, and S-H bonds is a widely used transformation for the formation of ethers, amines, and thioethers, respectively.

Ylide Formation and Subsequent Reactions: Dirhodium catalysts can promote the formation of ylides from the reaction of carbenes with heteroatom-containing compounds. These ylides can then undergo a variety of synthetically useful rearrangements and cycloadditions.

Table 2: Catalytic Applications of Dirhodium(II) Carboxylates

| Reaction Type | Substrate Example | Product Type |

| C-H Functionalization | Alkane + Diazoacetate | Ester |

| Cyclopropanation | Alkene + Diazoacetate | Cyclopropane (B1198618) Carboxylate |

| O-H Insertion | Alcohol + Diazoacetate | Ether |

| N-H Insertion | Amine + Diazoacetate | Amino Acid Derivative |

Structure

3D Structure of Parent

Properties

IUPAC Name |

pentanoate;rhodium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H10O2.2Rh/c4*1-2-3-4-5(6)7;;/h4*2-4H2,1H3,(H,6,7);;/q;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOOLEHRQNSRGU-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Rh+2].[Rh+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O8Rh2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978356 | |

| Record name | Rhodium(2+) pentanoate (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62728-88-5 | |

| Record name | Rhodium, tetrakis(mu-pentanoato)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062728885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium(2+) pentanoate (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodium, tetrakis(mu-pentanoato)di- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Rhodium, Tetrakis Mu Pentanoato Di

Strategic Approaches to Dirhodium(II) Carboxylate Synthesis

The construction of the dirhodium(II) core and the subsequent introduction of specific carboxylate ligands are achieved through several strategic methodologies. The choice of strategy often depends on the desired scale, purity requirements, and the nature of the carboxylate ligand. The most prevalent method involves the substitution of existing ligands on a pre-formed dirhodium core.

The most common and straightforward method for synthesizing Rhodium, tetrakis(mu-pentanoato)di-, is through a ligand exchange reaction. nih.gov This protocol typically utilizes a readily available dirhodium(II) precursor, most often dirhodium(II) tetraacetate, [Rh₂(OAc)₄]. The acetate (B1210297) ligands are displaced by pentanoate ligands by heating the precursor in an excess of pentanoic acid.

The general reaction is as follows: Rh₂(O₂CCH₃)₄ + 4 CH₃(CH₂)₃COOH ⇌ Rh₂(O₂C(CH₂)₃CH₃)₄ + 4 CH₃COOH

To drive the equilibrium towards the product side, the reaction is often conducted at high temperatures (reflux) in a high-boiling, non-coordinating solvent, or neat in molten pentanoic acid. nih.govrsc.org A key aspect of this process is the removal of the acetic acid by-product, which can be achieved by distillation, sometimes aided by a Dean-Stark apparatus. researchgate.net The progress of the ligand exchange can be monitored using spectroscopic techniques to ensure complete substitution. While dirhodium tetraacetate is the most common starting material, other rhodium sources like rhodium(III) chloride can also be used, although this often involves a reductive step in a solvent like ethanol to form the Rh₂(II,II) core first.

Table 1: Typical Conditions for Ligand Exchange Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Precursor | Dirhodium(II) tetraacetate | Commercially available and reliable starting material. |

| Reagent | Pentanoic Acid (excess) | Serves as both the ligand source and often the solvent. |

| Temperature | 120-150 °C (Reflux) | Provides energy to overcome the activation barrier for ligand substitution. nih.gov |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Rh(II) centers. |

| By-product Removal | Distillation / Dean-Stark | Shifts the reaction equilibrium to favor product formation. researchgate.net |

Dirhodium(II) paddlewheel complexes possess two axial coordination sites, one on each rhodium atom, which are typically occupied by weakly coordinating solvent molecules or other Lewis bases. nsf.govchemrxiv.org These axial ligands play a crucial role in modulating the electronic properties, solubility, and catalytic activity of the complex. acs.org The modification of the axial ligand has emerged as a valuable strategy to fine-tune reactivity. acs.org

The synthesis of Rhodium, tetrakis(mu-pentanoato)di-, often results in a product where solvent molecules from the reaction or purification steps occupy the axial positions. For example, if the complex is recrystallized from acetone, acetone molecules will likely coordinate to the axial sites, forming [Rh₂(O₂C(CH₂)₃CH₃)₄(acetone)₂]. nih.gov The formation of specific adducts can be controlled by performing the synthesis or recrystallization in the presence of a desired axial ligand, such as pyridine (B92270), dimethyl sulfoxide (DMSO), or tertiary amines. researchgate.net The strength of the axial ligand coordination is generally much weaker than that of the bridging carboxylates. chemrxiv.org Strong σ-donor ligands can decrease the electrophilicity of the rhodium centers, which can impact catalytic performance. nsf.gov

Table 2: Common Axial Ligands and Their General Effect

| Axial Ligand (L) | Formula | Nature | Effect on Rh₂ Core |

|---|---|---|---|

| Water | H₂O | Weak σ-donor | Minimal electronic perturbation. |

| Acetone | (CH₃)₂CO | Weak σ-donor | Common solvate, easily displaced. nih.gov |

| Pyridine | C₅H₅N | Strong σ-donor | Increases electron density, can inhibit catalysis by strong binding. rsc.org |

| Acetonitrile | CH₃CN | Weak σ-donor | Common solvent for purification and reactions. researchgate.net |

| Dimethyl Sulfoxide | (CH₃)₂SO | Strong σ-donor | Strong coordination, significantly alters electronic properties. |

The formation of the fundamental Rh-Rh bonded core is the initial step in any dirhodium carboxylate synthesis that does not start from a pre-existing paddlewheel complex. The most common laboratory precursor for this purpose is rhodium(III) chloride hydrate (RhCl₃·xH₂O). The reaction of RhCl₃·xH₂O with a carboxylate source (like sodium pentanoate or pentanoic acid) in a reducing solvent, typically an alcohol like ethanol, at reflux leads to the formation of the dirhodium(II) core. The alcohol serves as the reducing agent, converting Rh(III) to Rh(II).

This method provides direct access to the desired carboxylate complex without an intermediate like dirhodium tetraacetate. However, it can sometimes lead to the formation of rhodium-containing impurities if the reduction or complexation is incomplete. The selectivity for the desired paddlewheel structure is generally high due to its thermodynamic stability. The choice of precursor can influence reaction conditions and the impurity profile, with pre-formed dirhodium complexes like Rh₂(OAc)₄ generally offering a cleaner and more controlled route to the final product through ligand exchange. nih.gov

Methodological Advancements in High-Yield and High-Purity Synthesis

Achieving high yields and exceptional purity is critical for the application of Rhodium, tetrakis(mu-pentanoato)di- in catalysis, where even trace impurities can significantly affect performance. Methodological advancements focus on optimizing reaction efficiency and streamlining purification.

A significant improvement in ligand exchange reactions is the efficient removal of the displaced carboxylic acid. As noted, using a Dean-Stark trap to sequester the lower-boiling acetic acid is a classic and effective method to drive the reaction to completion, resulting in higher yields of the desired tetrakis(pentanoato) complex. researchgate.net Careful control of stoichiometry is also important; while a large excess of pentanoic acid is often used, minimizing this excess can simplify the subsequent purification process. researchgate.net

Recent research has also explored how modifying the ligand structure itself can lead to higher yields. For instance, incorporating tethered, axially coordinating groups onto the carboxylate ligands has been shown to be essential for high yields and the suppression of byproducts in certain catalytic applications. nsf.govacs.org While this is a more advanced strategy not typically applied to simple pentanoate ligands, it highlights a frontier in the rational design of dirhodium complexes for improved synthesis and function.

Investigation of By-product Formation and Purification Techniques in Dirhodium Complexation

The primary challenge in the synthesis of Rhodium, tetrakis(mu-pentanoato)di-, particularly via ligand exchange, is the removal of excess pentanoic acid. researchgate.net Due to its relatively high boiling point (186 °C), simple evaporation under vacuum is often insufficient. This can lead to a product contaminated with residual acid, which can interfere with subsequent catalytic reactions.

Potential by-products can include:

Mixed-Ligand Species : If the ligand exchange reaction does not proceed to completion, heteroleptic complexes such as [Rh₂(OAc)₃(O₂C(CH₂)₃CH₃)] or [Rh₂(OAc)₂(O₂C(CH₂)₃CH₃)₂] can be present.

Oligomeric Structures : In some cases, intermolecular coordination can lead to the formation of oligomeric or polymeric chains, although this is less common for simple carboxylates. nsf.gov

Oxidized Species : Exposure to air at high temperatures can lead to the oxidation of the Rh(II) centers.

Purification is therefore a critical step. The most common techniques include:

Recrystallization : This is a powerful method for removing impurities, provided a suitable solvent system can be found in which the complex has lower solubility at colder temperatures than the impurities.

Chromatography : Column chromatography on silica (B1680970) gel can be used, but care must be taken as the acidic nature of silica can sometimes lead to decomposition of the complex. researchgate.netd-nb.info Neutralized silica or alumina are often preferred.

Azeotropic Evaporation : A highly effective technique for removing residual high-boiling carboxylic acids involves repeated evaporation with a solvent that forms an azeotrope with the acid. researchgate.net Solvents like ethanol, isopropanol, or acetonitrile have been shown to be effective in removing traces of pivalic acid, a similar high-boiling carboxylic acid, from dirhodium tetrapivalate. researchgate.net This method relies on the continuous reduction of the reaction mixture's weight during multiple evaporation cycles to ensure complete removal of the impurity. researchgate.net

Electronic Structure and Bonding Theory in Dirhodium Tetrakis Mu Pentanoato Di

Theoretical Frameworks for Metal-Metal Bonding in Dinuclear Rhodium(II) Systems

The chemical bonding in dinuclear rhodium(II) systems like dirhodium tetrakis(μ-pentanoato)di- is primarily understood through the lens of molecular orbital (MO) theory. dalalinstitute.comlibretexts.org This theoretical framework provides a detailed description of the metal-metal bond, which is a key feature of these paddlewheel complexes. chemrxiv.org

Molecular Orbital Analysis of Rh-Rh Bonds

In a dirhodium(II) tetracarboxylate, each Rh(II) ion has a d⁷ electron configuration. The interaction between the d-orbitals of the two rhodium atoms leads to the formation of a set of molecular orbitals: σ, π, and δ bonding orbitals, and their corresponding antibonding orbitals (σ, π, and δ). The Rh-Rh bond is a single bond. chemrxiv.orgrsc.org The ground electronic configuration for these complexes is typically σ²π⁴δ²δ²π⁴. rsc.org Density functional theory (DFT) calculations have been instrumental in confirming these electronic structures and have shown that the Rh-Rh δ and π* orbital energies are often very similar. researchgate.net Furthermore, these calculations indicate significant mixing between the metal and ligand orbitals, a feature that is more pronounced in dirhodium complexes compared to other dimetal tetracarboxylates. researchgate.net

Correlation Between Bond Order and Electronic Configuration

The electronic configuration directly correlates with the Rh-Rh bond order. The single bond in the ground state arises from the net bonding interactions. The presence of electrons in antibonding orbitals, such as δ* and π*, effectively weakens the metal-metal bond. The Rh-Rh bond length is a critical experimental parameter that reflects the strength of this interaction. For instance, the Rh-Rh bond length in a dirhodium(II,II) paddlewheel complex with no axial ligation, tetrakis(2,4,6-triisopropylbenzoato)dirhodium(II,II), was determined to be 2.3498(4) Å. researchgate.net This is notably shorter than in adducts with axial ligands, highlighting the influence of axial coordination on the bond length. researchgate.net

Influence of Bridging Pentanoato Ligands on the Rhodium-Rhodium Bond Strength and Electronic Transitions

The bridging pentanoato ligands play a direct role in modulating the Rh-Rh bond strength and the electronic transitions within the molecule. The four bridging ligands hold the two rhodium atoms in close proximity, facilitating the formation of the metal-metal bond. chemrxiv.org The electronic properties of these ligands can influence the Rh-Rh distance and, consequently, the bond strength. For example, electron-withdrawing groups on the carboxylate can strengthen the Rh-Rh bond to some extent. researchgate.net

The electronic transitions in these complexes, often observed in their electronic absorption spectra, are directly related to the molecular orbital energy levels. acs.org The color of these complexes is a result of electronic transitions, typically from the filled metal-based orbitals to the empty Rh-Rh σ* antibonding orbital. chemrxiv.orgresearchgate.net The energy of these transitions is sensitive to the nature of the bridging ligands.

Axial Coordination Effects on the Electronic Structure and Redox Properties

Dirhodium tetracarboxylate complexes have two axial positions available for coordination by additional ligands. chemrxiv.orgresearchgate.net The coordination of axial ligands, even weak ones like solvent molecules, has a profound effect on the electronic structure and redox properties of the complex. acs.orgchemrxiv.org

Axial ligation leads to a lengthening and weakening of the Rh-Rh bond. researchgate.net This is because the axial ligand donates electron density into the Rh-Rh σ* antibonding orbital. chemrxiv.orgresearchgate.net This population of the σ* orbital is macroscopically observable as a color change. chemrxiv.orgresearchgate.net Furthermore, triple resonance NMR experiments have confirmed that axial ligand coordination alters the chemical environment at the rhodium nuclei. chemrxiv.org

The redox properties of the dirhodium core are also significantly influenced by axial ligands. The ease with which the complex can be oxidized or reduced is altered by the electron-donating or -withdrawing nature of the axial ligand. This tunability of electronic and redox properties through axial coordination is a key aspect of the chemistry of dirhodium tetracarboxylates and is crucial for their application in catalysis. rsc.org For example, the reactivity of dirhodium carbene intermediates, which are key in many catalytic C-H functionalization reactions, can be modulated by axial ligation. rsc.org

| Parameter | Observation | Significance |

| Rh-Rh Bond Length | 2.3498(4) Å in a complex with no axial ligation. researchgate.net | A key indicator of the metal-metal bond strength. |

| Electronic Configuration | Typically σ²π⁴δ²δ²π⁴ in the ground state. rsc.org | Determines the Rh-Rh bond order and magnetic properties. |

| Axial Ligation Effect | Lengthens and weakens the Rh-Rh bond. researchgate.net | Modulates the electronic and steric properties of the complex. |

| Color Change | Occurs upon axial ligand coordination. chemrxiv.orgresearchgate.net | Visual evidence of the population of the Rh-Rh σ* orbital. |

Mechanistic Studies of Catalytic Transformations Mediated by Rhodium, Tetrakis Mu Pentanoato Di

Elucidation of Catalytic Cycles and Key Intermediates

The catalytic prowess of dirhodium complexes, including Rhodium, tetrakis(mu-pentanoato)di-, lies in their ability to activate substrates and guide them through specific reaction pathways. The elucidation of these catalytic cycles and the identification of transient intermediates are crucial for a comprehensive understanding of the reaction mechanism.

Rhodium-catalyzed C-H functionalization has become a powerful tool for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. These reactions often proceed through the formation of highly reactive rhodium-carbene or rhodium-nitrene intermediates.

In carbene transfer reactions, the dirhodium catalyst reacts with a diazo compound to generate a rhodium-carbene species. This electrophilic intermediate can then undergo insertion into a C-H bond, a process that is generally believed to be concerted, albeit asynchronous, and proceeds through a three-centered transition state. The reactivity of the C-H bond towards insertion typically follows the order: methine > methylene (B1212753) >> methyl, although steric factors can influence this preference. Theoretical studies have been instrumental in dissecting the C-H bond cleavage step, considering mechanisms such as concerted metalation-deprotonation (CMD), oxidative addition (OA), and σ-complex assisted metathesis (σ-CAM).

Similarly, nitrene transfer reactions involve the formation of a rhodium-nitrene intermediate from precursors like azides. This intermediate can then participate in C-H amination or amidation, providing a direct route to nitrogen-containing molecules. The mechanism of these transformations is also thought to involve a concerted insertion process.

| Reaction Type | Key Intermediate | Precursor | General Mechanism |

| Carbene Transfer | Rhodium-Carbene | Diazo Compound | Concerted C-H Insertion |

| Nitrene Transfer | Rhodium-Nitrene | Azide | Concerted C-H Insertion |

Rhodium, tetrakis(mu-pentanoato)di- and related rhodium complexes also catalyze hydrofunctionalization and hydrosilylation reactions. Mechanistic studies of rhodium-catalyzed intramolecular ketone hydroacylation, for instance, have pointed to a pathway involving oxidative addition of the aldehyde C-H bond to the rhodium(I) center, followed by insertion of the ketone's carbonyl group into the rhodium-hydride bond, and concluding with reductive elimination to form the product.

In the context of hydrosilylation, the catalytic cycle often commences with the oxidative addition of a silane (B1218182) to the rhodium center. Subsequent steps involve the coordination and insertion of an unsaturated substrate, such as an alkene or alkyne, into the rhodium-hydride or rhodium-silyl bond, followed by reductive elimination to yield the hydrosilylated product and regenerate the active catalyst.

Dirhodium catalysts, including Rhodium, tetrakis(mu-pentanoato)di-, are highly effective in promoting various cycloaddition and cyclization reactions, enabling the construction of complex cyclic and polycyclic frameworks. For example, in rhodium-catalyzed (5+2) cycloadditions of vinylcyclopropanes and alkynes, the proposed mechanism involves the coordination of the rhodium catalyst to both the alkyne and the vinylcyclopropane. This is followed by a 1,2-acyloxy migration and oxidative cyclization to form a rhodacycle intermediate. Subsequent insertion of the alkyne into the rhodium-carbon bond and reductive elimination deliver the final cycloheptadiene product.

In other cycloaddition reactions, such as the [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide, kinetic studies have revealed that the active catalytic species is monomeric, derived from a dimeric precatalyst. The catalytic cycle is proposed to consist of cyclopropane (B1198618) cleavage as the turnover-limiting step, followed by alkene insertion, CO insertion, and reductive elimination.

Transition State Characterization and Reaction Energetics

Computational studies, particularly density functional theory (DFT) calculations, have proven invaluable in characterizing the transition states and determining the energetics of reactions catalyzed by rhodium complexes. These theoretical investigations provide insights into the geometries and energies of transition states, helping to rationalize observed selectivities and reaction rates. For example, in rhodium-catalyzed (5+2) cycloadditions, DFT calculations have identified the 1,2-acyloxy migration as the rate-determining step based on calculated enthalpies and Gibbs free energies. Similarly, in intramolecular ketone hydroacylation, calculations have supported experimental findings that the ketone insertion step possesses the highest energy transition state.

Kinetic Isotope Effects (KIE) in Dirhodium-Catalyzed Processes

The kinetic isotope effect (KIE) is a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of bond-breaking and bond-forming events. In the context of dirhodium-catalyzed reactions, the substitution of hydrogen with deuterium (B1214612) at a reactive C-H bond can lead to a significant change in the reaction rate if that bond is cleaved in the rate-limiting step.

A primary KIE (kH/kD > 1) is typically observed in C-H activation steps, providing strong evidence for the involvement of C-H bond cleavage in the turnover-limiting step of the catalytic cycle. The magnitude of the KIE can offer further details; for instance, large KIEs may suggest a linear transition state for hydrogen transfer, while smaller values might indicate a more bent or asynchronous transition state. The absence of a significant KIE, on the other hand, would imply that C-H bond cleavage is not the rate-determining step.

| KIE Value | Interpretation |

| kH/kD > 1 (Primary) | C-H bond cleavage is involved in the rate-determining step. |

| kH/kD ≈ |

Advanced Spectroscopic and Diffraction Methodologies for Structural and Mechanistic Elucidation of Rhodium, Tetrakis μ Pentanoato Di

The intricate structure and reactivity of Rhodium, tetrakis(μ-pentanoato)di-, a member of the dirhodium(II) paddlewheel complex family, necessitate the use of sophisticated analytical techniques for its comprehensive characterization. These methodologies provide crucial insights into its three-dimensional architecture, the nature of its metal-metal and metal-ligand bonds, its behavior in solution, and its electronic properties. This section details the application of advanced spectroscopic and diffraction techniques to elucidate the structural and mechanistic features of this compound.

Computational and Theoretical Chemistry in the Study of Rhodium, Tetrakis Mu Pentanoato Di

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying large molecules like dirhodium complexes. DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and various energetic properties of Rhodium, tetrakis(mu-pentanoato)di-.

Commonly employed functionals for such systems include hybrid functionals like B3LYP or pure functionals like BP86. nih.govnih.gov For the rhodium atoms, effective core potentials (ECPs) such as the Stuttgart/Dresden ECP (MWB28) are often used to account for relativistic effects, with basis sets like 6-31G(d) for the lighter atoms (C, H, O). nih.gov

DFT calculations provide fundamental data on the electronic makeup of the complex. The intriguing properties of dirhodium complexes stem from the specific molecular orbital (MO) interactions between the two rhodium ions, leading to a characteristic σ²π⁴δ²π⁴δ² electronic configuration. nih.gov These calculations can precisely quantify the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the distribution of electron density. This information is crucial for understanding the complex's reactivity, as the HOMO is associated with its nucleophilicity and the LUMO with its electrophilicity. For instance, axial ligation by solvent molecules is known to raise the LUMO energy, thereby increasing the HOMO-LUMO gap and influencing the complex's reactivity. chemrxiv.org

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Dirhodium Tetraalkanoate Complex (Note: Specific experimental or calculated data for Rhodium, tetrakis(mu-pentanoato)di- is not readily available in published literature. This table is illustrative of typical values obtained for analogous dirhodium(II) carboxylate complexes.)

| Property | Calculated Value | Significance |

| Rh-Rh Bond Length (Å) | ~ 2.40 | Indicates the strength and nature of the metal-metal bond. |

| HOMO Energy (eV) | -5.5 to -6.0 | Relates to the complex's ability to donate electrons. |

| LUMO Energy (eV) | -2.0 to -2.5 | Relates to the complex's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | ~ 3.5 | Correlates with the electronic stability and color of the complex. |

| Mulliken Charge on Rh | +0.4 to +0.6 | Indicates the partial positive charge on the metal centers. |

A significant application of DFT is the elucidation of reaction mechanisms catalyzed by dirhodium complexes. These reactions, such as C-H amination or insertion, proceed through transient species like rhodium-nitrene or rhodium-carbene intermediates. nih.govnih.gov DFT calculations can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

For a reaction catalyzed by Rhodium, tetrakis(mu-pentanoato)di-, computational chemists can model the formation of the active rhodium-carbene or -nitrene species and its subsequent reaction with a substrate. The calculations can determine the activation energy barriers for different potential pathways, such as concerted versus stepwise mechanisms. nih.gov For example, in nitrene insertion reactions, the singlet state of the rhodium-nitrene intermediate often proceeds through a concerted pathway, while the triplet state favors a stepwise radical mechanism. nih.gov By comparing the free energies of activation for these competing pathways, the most likely mechanism can be predicted. This predictive power is invaluable for understanding how the catalyst controls the reaction's outcome and for designing more selective catalysts. nih.gov

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For rhodium complexes, predicting ¹⁰³Rh NMR chemical shifts is a powerful, albeit challenging, application that requires relativistic DFT calculations. rsc.org

Vibrational frequencies can also be calculated using DFT. The computed infrared (IR) spectrum can be compared with the experimental spectrum to confirm the structure of the complex and the coordination of the pentanoate ligands. The characteristic symmetric and asymmetric stretching frequencies of the carboxylate groups are sensitive to the coordination environment and can be accurately predicted. While specific computational spectroscopic data for Rhodium, tetrakis(mu-pentanoato)di- is scarce, the methodologies are well-established for its analogs like dirhodium tetraacetate.

Quantum Chemical Calculations of Bonding Interactions and Electron Density Distribution

To gain a deeper understanding of the chemical bonds within Rhodium, tetrakis(mu-pentanoato)di-, advanced quantum chemical analyses can be performed on the DFT-calculated wavefunction. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing electron density distribution.

QTAIM analysis can:

Identify bond critical points (BCPs) between atoms, confirming the presence of a chemical bond.

Quantify the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs. These values characterize the nature of the bond (e.g., covalent vs. electrostatic). For instance, QTAIM can be used to analyze the Rh-Rh bond and the Rh-O bonds with the pentanoate ligands.

Provide a quantitative measure of the strength and polarity of the interactions within the molecule.

Natural Bond Orbital (NBO) analysis is another technique used to study bonding. NBO translates the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive chemical concepts. This analysis can quantify the donor-acceptor interactions between the ligands and the rhodium centers, providing insight into the electronic effects of the pentanoate groups.

Computational Modeling of Ligand Effects on Catalytic Performance

The four bridging pentanoate ligands are not merely spectators; they play a crucial role in modulating the electronic properties and steric environment of the dirhodium core, which in turn dictates its catalytic performance. Computational modeling allows for a systematic investigation of these ligand effects.

By creating a database of dirhodium catalysts with various carboxylate ligands and calculating a set of steric and electronic descriptors, it is possible to use techniques like Principal Component Analysis (PCA) to map the "catalyst space". nih.govwhiterose.ac.uk This approach helps in understanding how changes in the ligand structure (e.g., changing from acetate (B1210297) to pentanoate) affect the catalyst's properties. The pentanoate ligand, with its longer alkyl chain compared to acetate, is expected to have a subtle electronic effect but a potentially more significant steric influence.

Computational models can quantify these effects. For example, the steric bulk of the ligands can be calculated using parameters that measure the accessibility of the catalytic rhodium centers. nih.gov Electronic effects are captured by changes in the HOMO/LUMO energies and the charges on the rhodium atoms. By correlating these calculated parameters with experimental outcomes like reaction yield or enantioselectivity, predictive models can be built to aid in the rational design of new catalysts for specific applications. whiterose.ac.ukrsc.org

Ligand Modification and Structure Reactivity Relationships in Dirhodium Carboxylate Chemistry

Systematic Variation of Bridging Carboxylate Ligands and Their Electronic/Steric Impact

The four bridging carboxylate ligands are fundamental to the structural integrity and electronic character of the dirhodium(II) core. Systematic variation of these ligands, for instance, by altering the alkyl chain length or introducing electron-withdrawing or -donating groups, can significantly modulate the catalyst's properties. While specific comprehensive studies on a homologous series including pentanoate are not extensively documented in the reviewed literature, the principles can be extrapolated from comparisons of various carboxylate ligands.

Electronic Impact: The electronic nature of the carboxylate ligand directly influences the Lewis acidity of the rhodium centers. More electron-withdrawing carboxylates, such as trifluoroacetate (B77799) (TFA), render the rhodium atoms more electrophilic. This heightened electrophilicity enhances the catalyst's ability to activate diazo compounds, a key step in many catalytic cycles. nih.gov Conversely, electron-donating ligands would decrease the electrophilicity of the rhodium core. The pentanoate ligand, with its alkyl chain, is generally considered to be electronically less withdrawing than acetate (B1210297), and significantly less so than trifluoroacetate. This would suggest that dirhodium tetrapentanoate is a less Lewis acidic catalyst compared to its acetate or trifluoroacetate counterparts.

A computational study mapping the properties of various dirhodium(II) catalysts provides a framework for quantifying these effects. Parameters such as the HOMO-LUMO gap and calculated steric descriptors can be correlated with catalytic outcomes. nih.gov

| Dirhodium(II) Complex | Bridging Ligand | HOMO-LUMO Gap (a.u.) | Calculated Steric Parameter (|wV|) | Reference |

|---|---|---|---|---|

| Dirhodium(II) tetraacetate | Acetate | Data Not Available | Data Not Available | nih.gov |

| Dirhodium(II) tetrakis(trifluoroacetate) | Trifluoroacetate | Data Not Available | Data Not Available | nih.gov |

| Dirhodium(II) tetrakis(2,2-dimethylpropanoate) | Pivalate | Data Not Available | Data Not Available | nih.gov |

Note: Specific quantitative data for Rhodium, tetrakis(mu-pentanoato)di- were not available in the reviewed literature. The table illustrates the type of data used to compare different carboxylate ligands.

Role of Axial Ligands in Modulating Reactivity and Selectivity

The axial positions of the dirhodium paddlewheel complex are typically occupied by solvent molecules or other Lewis bases present in the reaction mixture. These axial ligands, although bound more weakly than the bridging carboxylates, have a profound effect on the catalyst's reactivity and selectivity. researchgate.net The coordination of an axial ligand can modulate the electronic structure of the dirhodium core, influencing the rates of key elementary steps in the catalytic cycle, such as diazo decomposition and carbene transfer.

The donor strength of the axial ligand is a critical factor. Stronger donors can increase the electron density at the rhodium centers, which can, in some cases, lead to a decrease in reactivity for reactions that are initiated by substrate binding to a Lewis acidic rhodium center. However, in other instances, axial ligation can be beneficial. For example, in certain C-H insertion reactions, axial coordination has been shown to affect the barriers for N2 extrusion from the diazo compound and the subsequent C-H insertion step. nsf.gov

The influence of axial ligands can be harnessed to fine-tune the selectivity of a catalytic reaction. By choosing a solvent with appropriate coordinating ability or by adding a specific Lewis base to the reaction, it is possible to control the outcome of a reaction. For instance, the use of nitriles as solvents or additives can significantly impact the chemoselectivity and stereoselectivity of cyclopropanation reactions.

| Dirhodium Catalyst | Axial Ligand (Solvent) | Reaction | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Rh2(OAc)4 | Dichloromethane (B109758) | Cyclopropanation | Variable | Variable | nsf.gov |

| Rh2(OAc)4 | Acetonitrile | Cyclopropanation | Variable | Variable | nsf.gov |

Note: The data presented are illustrative of the types of effects observed and are not specific to Rhodium, tetrakis(mu-pentanoato)di- due to a lack of available specific data.

Design and Synthesis of Chiral Pentanoato Analogues for Asymmetric Catalysis

A major area of research in dirhodium chemistry is the development of chiral catalysts for asymmetric synthesis. This is typically achieved by using chiral bridging ligands. While there is a vast body of literature on chiral dirhodium catalysts derived from amino acids and other complex chiral scaffolds, the design and synthesis of catalysts based on simple chiral pentanoate analogues is less common. nsf.govnih.govnih.gov

The general strategy for creating a chiral dirhodium carboxylate involves a ligand exchange reaction, where the acetate groups of dirhodium(II) tetraacetate are replaced by a chiral carboxylate. For a pentanoate analogue, this would involve synthesizing a chiral pentanoic acid derivative. Chirality could be introduced at various positions on the pentanoate backbone. The position and nature of the stereocenter would be critical in determining the shape of the chiral pocket around the active site of the catalyst, and thus the enantioselectivity of the catalyzed reaction.

For example, a chiral center at the α-position to the carboxylate group would place the chiral information in close proximity to the reactive rhodium carbene intermediate. The steric bulk of the substituent at the chiral center would then dictate the facial selectivity of the substrate's approach.

While specific examples of chiral pentanoate-derived dirhodium catalysts are not prominent in the reviewed literature, the principles of their design and application can be inferred from the extensive work on other chiral carboxylate systems.

| Catalyst | Chiral Ligand | Substrate | Product | ee (%) | Reference |

|---|---|---|---|---|---|

| Rh2(S-DOSP)4 | (S)-N-(dodecylbenzenesulfonyl)prolinate | Styrene (B11656) + Ethyl diazoacetate | Ethyl 2-phenylcyclopropanecarboxylate | 98 | nih.gov |

| Rh2(S-PTTL)4 | (S)-N-(phthaloyl)-tert-leucinate | Styrene + Ethyl diazoacetate | Ethyl 2-phenylcyclopropanecarboxylate | Variable | nih.gov |

Engineering Ligand Frameworks for Enhanced Catalytic Efficiency and Substrate Scope

Beyond simple variations of the carboxylate ligand, more sophisticated strategies for engineering the ligand framework can lead to catalysts with superior performance. These strategies aim to create a more defined and tunable catalytic environment.

One approach is the introduction of functional groups onto the carboxylate ligand that can engage in secondary interactions with the substrate or the reactive intermediate. For example, hydrogen bonding or π-π stacking interactions can help to orient the substrate in a specific manner, leading to higher selectivity.

Another strategy involves the use of "tethered" ligands, where a coordinating group is attached to the backbone of the carboxylate ligand. This tether can then coordinate to the axial position of the dirhodium complex, creating a more rigid and well-defined active site. This approach can lead to enhanced stability and selectivity.

Immobilization of dirhodium catalysts on solid supports is another important area of ligand framework engineering. By attaching the catalyst to a polymer or a solid support, it can be easily separated from the reaction mixture and reused, which is particularly important given the high cost of rhodium. The point of attachment of the ligand to the support is a critical parameter that can affect the catalyst's activity and selectivity.

Emerging Research Frontiers and Advanced Applications in Chemical Synthesis and Materials Science

Integration of Dirhodium Tetrakis(mu-pentanoato)di- in Supramolecular Assemblies and Frameworks

The well-defined structure of dirhodium paddlewheel complexes makes them ideal building blocks for constructing complex supramolecular assemblies and functional materials like Metal-Organic Frameworks (MOFs) and Metal-Organic Polyhedra (MOPs). The axial coordination sites of the dirhodium unit are particularly suited for forming extended, ordered structures.

Recent research has demonstrated the creation of a soluble, cuboctahedral Rh(II)-based MOP by coordinating aliphatic imidazole (B134444) ligands to the external axial sites. core.ac.ukresearchgate.net This strategy allows the MOP, named H-RhMOP(diz), to function as a homogeneous catalyst in dichloromethane (B109758) for reactions such as aziridination and cyclopropanation of styrene (B11656). core.ac.ukresearchgate.net The dynamic nature of the Rh-imidazole bond is crucial, as it allows the MOP to be solubilized for catalysis and then precipitated for recovery and reuse by exchanging the surface ligands. core.ac.uk This approach effectively bridges homogeneous and heterogeneous catalysis, leveraging the high activity of a soluble catalyst with the ease of separation of a solid one. core.ac.uk

Furthermore, dirhodium complexes have been successfully incorporated into metal-organic coordination polymers, providing another avenue for creating robust, heterogeneous catalysts. researchgate.net These frameworks benefit from the inherent catalytic activity of the dirhodium nodes, creating materials with accessible, well-defined active sites for various chemical transformations.

| Assembly Type | Description | Application Example | Key Feature |

| Metal-Organic Polyhedra (MOP) | A cuboctahedral cage structure formed from dirhodium units, solubilized via axial ligand coordination. core.ac.ukresearchgate.net | Homogeneous catalysis of styrene aziridination and cyclopropanation. core.ac.uk | Recyclable homogeneous catalysis through ligand-mediated precipitation. core.ac.uk |

| Coordination Polymers | Extended network structures where dirhodium complexes act as nodes. researchgate.net | Heterogeneous catalysis. researchgate.net | Creates robust materials with fixed, active catalytic sites. researchgate.net |

Development of Heterogenized or Immobilized Dirhodium Catalysts for Sustainable Processes

The high cost and potential toxicity of rhodium necessitate the development of methods for catalyst recovery and reuse. Immobilizing dirhodium complexes on solid supports is a key strategy for achieving sustainable chemical processes. A variety of supports and immobilization techniques have been explored.

One effective method involves the immobilization of dirhodium tetraprolinate catalysts on highly cross-linked polystyrene resins that have a pyridine (B92270) attachment. figshare.comemory.edu The immobilization is achieved through a combination of ligand coordination to the pyridine group and encapsulation within the polymer matrix. figshare.comemory.edu These supported catalysts have proven effective in asymmetric cyclopropanation and can be recycled multiple times with minimal loss of enantioselectivity. figshare.com

Other successful approaches include:

Mesoporous Silica (B1680970): An optimized strategy involves grafting dirhodium catalysts onto mesoporous silica. nih.gov This approach, when used in a packed-bed flow reactor, allows for continuous processing and maintains high yields and enantioselectivity over numerous cycles. nih.gov The study highlighted that both the point of attachment on the ligand and the pore size of the silica are critical factors for catalyst performance. nih.gov

Cellulose (B213188): Microcrystalline cellulose can be modified with a polyethylene (B3416737) glycol linker to graft dirhodium catalysts, creating a heterogeneous system that preserves the catalyst's enantioselectivity in asymmetric reactions. researchgate.net

Membrane Encapsulation: A "catalyst-in-bag" system uses a commercial dialysis membrane to encapsulate a soluble, high-molecular-weight dirhodium catalyst. acs.org This technique facilitates easy separation of the catalyst from the product mixture, allowing for its reuse in subsequent reaction batches. acs.org

Nanoparticles: Rhodium complexes have been supported on nanoparticles, which can be recovered after the reaction, providing a recyclable catalyst for processes like hydrogenation. nih.gov

These heterogenization strategies not only facilitate catalyst recycling but also can prevent product contamination with the metal, contributing to greener chemical manufacturing.

Photo- and Electrocatalysis with Dirhodium Tetrakis(mu-pentanoato)di-

The rich redox and photophysical properties of dirhodium complexes are being harnessed for photo- and electrocatalysis. Research has shown that heteroleptic dirhodium(II,II) complexes can be used for the photocatalytic production of hydrogen. acs.org Upon irradiation with visible light (e.g., 595 nm), these complexes can generate hydrogen from acidic solutions in the presence of a sacrificial electron donor. acs.org The mechanism involves the formation of a metal/ligand-to-ligand charge transfer (ML-LCT) excited state. acs.org

Interestingly, the singly reduced form of these complexes is also photoactive and capable of generating hydrogen, indicating multiple active pathways. acs.org In electrocatalysis, these same dirhodium complexes show nearly identical performance, suggesting a catalytic mechanism that is localized on the ligand and does not necessarily involve a rhodium-hydride intermediate. acs.org

Separately, photoresponsive octahedral rhodium catalyst systems have been designed for C-H amidation reactions. youtube.com These reactions are driven by visible light irradiation, with absorption features around 360-400 nm corresponding to a metal-to-ligand charge transfer (MLCT) from the rhodium d-orbitals to the ligand's π* orbitals. youtube.com This emerging area opens up new possibilities for using light and electricity to drive challenging chemical transformations with dirhodium catalysts.

| Catalysis Type | Reaction | Key Finding |

| Photocatalysis | Hydrogen evolution. acs.org | Driven by visible light via a metal/ligand-to-ligand charge transfer excited state. acs.org |

| Electrocatalysis | Hydrogen evolution. acs.org | Catalysis is localized on the ligand, not requiring a Rh-H intermediate. acs.org |

| Photocatalysis | C-H amidation. youtube.com | A photoresponsive octahedral rhodium system operates under visible light irradiation. youtube.com |

Applications in Advanced Organic Synthesis Strategies (e.g., Cascade, Tandem Reactions)

Dirhodium carboxylates are exceptionally effective at catalyzing cascade or tandem reactions, where multiple bond-forming events occur in a single operation. These processes offer significant advantages in terms of efficiency and atom economy by reducing the number of purification steps and the amount of waste generated.

A prominent example is the tandem cyclopropanation/Cope rearrangement. canberra.edu.aunih.gov In this reaction, a dirhodium-catalyzed reaction of a vinyldiazoacetate with a diene first forms a divinylcyclopropane intermediate, which then undergoes a thermally allowed Cope rearrangement to generate a more complex cycloheptadiene ring system. researchgate.net This powerful strategy allows for the rapid construction of seven-membered rings with high stereocontrol. researchgate.net

Other advanced applications include:

Three-Component Reactions: Dirhodium acetate (B1210297) catalyzes the reaction of a phenyldiazoacetate with an arylamine and an imine to produce 1,2-diamines with high diastereoselectivity. capes.gov.br This reaction proceeds through an ammonium (B1175870) ylide intermediate. capes.gov.br

Hetero-Diels-Alder Reactions: Chiral dirhodium carboxamidates have been shown to be highly effective Lewis acid catalysts for hetero-Diels-Alder reactions, achieving high enantiocontrol and turnover numbers. nih.gov

Oxidation/Mannich Addition: Dirhodium caprolactamate can catalyze the selective oxidation of amines, which can then be coupled with a Mannich addition in a one-pot process. nih.gov

These examples demonstrate the ability of dirhodium catalysts to orchestrate complex transformations, providing access to valuable molecular architectures from simple starting materials. canberra.edu.au

Exploration of New Reactivity Modes and Catalytic Paradigms

Research into dirhodium catalysis is continuously uncovering new modes of reactivity and challenging existing paradigms. While traditionally known for carbene-mediated transformations like cyclopropanation and C-H insertion, the scope of dirhodium catalysis has expanded significantly. nih.govcanberra.edu.au

A key area of development is the design of new ligands to tune the catalyst's electronic and steric properties. The introduction of chiral carboxamidate ligands, for instance, has provided catalysts with exceptional versatility and stereocontrol. nih.gov Recent studies combining experimental and computational methods have provided deeper insight into the role of these ligands, showing that they significantly impact the electronic nature of the rhodium centers and can stabilize reactive carbene intermediates through hydrogen bonding. acs.org Such work challenges simple generalizations about reactivity and selectivity. acs.org

New catalytic paradigms are also emerging:

Oxidation Catalysis: Dirhodium complexes with low oxidation potentials, such as dirhodium(II) caprolactamate, have been shown to be highly effective catalysts for allylic and benzylic oxidations using tert-butyl hydroperoxide as the oxidant. nih.gov

Novel Ligand Scaffolds: The development of D4-symmetric dirhodium tetrakis(binaphthylphosphate) catalysts has provided systems that can outperform traditional carboxylate catalysts in certain C-H functionalization reactions, showcasing the potential of moving beyond the classic ligand classes. nih.gov

Computational Catalyst Design: A significant new direction involves the use of computational chemistry to map the properties of a wide range of dirhodium catalysts. nih.gov By creating a database of calculated steric and electronic parameters, it is possible to use principal component analysis to guide catalyst selection for specific reactions, moving towards a more data-led approach to reaction optimization. nih.gov

Mechanistic Understanding: Advanced techniques like ab initio molecular dynamics simulations are being used to understand complex reaction pathways, such as those with post-transition state bifurcations, where traditional theories fail to predict product selectivity. researchgate.net

This ongoing exploration ensures that dirhodium complexes like Rhodium, tetrakis(mu-pentanoato)di- will remain at the forefront of catalytic innovation.

Q & A

Q. What established methods are used to synthesize Rhodium, tetrakis(mu-pentanoato)di-, and how can its purity be validated?

Answer: Synthesis typically involves refluxing rhodium(III) chloride with pentanoic acid derivatives in the presence of reducing agents (e.g., sodium borohydride). Purity is validated via elemental analysis, FT-IR spectroscopy (to confirm carboxylate bridging modes), and X-ray crystallography for structural confirmation . For reproducibility, document reaction conditions (solvent, temperature, stoichiometry) and cross-reference with published crystallographic data (e.g., CCDC 2294928 in ).

Q. Which spectroscopic and analytical techniques are optimal for characterizing this dirhodium complex?

Answer:

- IR Spectroscopy: Identifies symmetric/asymmetric stretching of the µ-pentanoato ligands (~1400–1600 cm⁻¹).

- NMR Spectroscopy: Limited utility due to paramagnetism but can assess ligand exchange dynamics in solution.

- X-ray Diffraction: Critical for confirming paddle-wheel structures and bond metrics (e.g., Rh–Rh distance ~2.4 Å, ligand coordination angles) .

- Elemental Analysis: Validates stoichiometry (e.g., C, H, Rh content) .

Q. What safety protocols are essential when handling this compound?

Answer: Intraperitoneal toxicity (LD₅₀: 4500 µg/kg in mice) and mutagenicity data () necessitate strict PPE (gloves, fume hoods). Decomposition releases acrid fumes; use inert atmospheres during thermal experiments .

Advanced Research Questions

Q. How do structural variations in the pentanoate ligand (e.g., branching, substituents) influence catalytic activity?

Answer: Comparative studies with analogs (e.g., ) show bulky ligands (e.g., tert-butyl) enhance steric hindrance, altering substrate selectivity in catalysis. For example, rhodium pivalate derivatives exhibit higher enantioselectivity in hydroamination reactions due to restricted transition-state geometries . Methodologically, use DFT calculations to map steric/electronic effects and correlate with kinetic data.

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Answer: Discrepancies often arise from:

- Reaction Conditions: Solvent polarity, temperature, and Rh:substrate ratios (e.g., aqueous vs. THF media).

- Ligand Purity: Trace moisture or carboxylate protonation states (use Karl Fischer titration).

- Characterization Gaps: Ensure turnover numbers (TONs) are measured via ICP-MS for Rh leaching . Apply the PICO framework (Population: catalyst; Intervention: ligand modification; Comparison: analogs; Outcome: TON/selectivity) to standardize experimental reporting .

Q. What strategies validate the compound’s role in asymmetric catalysis mechanisms?

Answer:

- Kinetic Isotope Effects (KIE): Probe rate-determining steps (e.g., C–H activation vs. ligand substitution).

- In Situ XAFS: Monitor Rh oxidation states and coordination changes during catalysis.

- Chiral HPLC: Quantify enantiomeric excess (ee%) to link structural features to stereoselectivity .

Methodological and Integrity Considerations

Q. How can researchers ensure reproducibility in synthetic protocols?

Answer:

- Documentation: Record exact stoichiometry, solvent drying methods, and crystallization gradients.

- Data Sharing: Deposit crystallographic files in public databases (e.g., CCDC) and cite identifiers (e.g., 2294928) .

- Peer Validation: Collaborate to replicate results across labs, using standardized metrics (e.g., Rh–Rh bond length ±0.02 Å) .

Q. What frameworks guide hypothesis-driven research on this compound?

Answer:

- PICO: Define catalytic systems by Population (substrates), Intervention (ligand design), Comparison (benchmark catalysts), and Outcome (efficiency metrics) .

- FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Data Analysis and Structural Insights

Key Structural Metrics (from ):

| Parameter | Value |

|---|---|

| Rh–Rh Distance | ~2.38–2.42 Å |

| Rh–O Bond Length | ~2.05 Å |

| Ligand Coordination | µ₂-η¹:η¹ bridging mode |

| Crystal System | Triclinic (P1) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.